molecular formula C12H7BrN2S B6268531 6-[(3-bromophenyl)sulfanyl]pyridine-3-carbonitrile CAS No. 1491883-19-2

6-[(3-bromophenyl)sulfanyl]pyridine-3-carbonitrile

Cat. No.: B6268531
CAS No.: 1491883-19-2
M. Wt: 291.2
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Description

. It is characterized by the presence of a bromophenyl group attached to a sulfanyl group, which is further connected to a pyridine ring with a carbonitrile group at the third position.

Properties

CAS No.

1491883-19-2

Molecular Formula

C12H7BrN2S

Molecular Weight

291.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(3-bromophenyl)sulfanyl]pyridine-3-carbonitrile typically involves the reaction of 3-bromothiophenol with 3-chloropyridine-3-carbonitrile under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production methods for 6-[(3-bromophenyl)sulfanyl]pyridine-3-carbonitrile are not extensively documented. the process generally involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-[(3-bromophenyl)sulfanyl]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonitrile group can be reduced to form primary amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

    Nucleophilic Substitution: Products with different substituents replacing the bromine atom.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines from the carbonitrile group.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[(3-bromophenyl)sulfanyl]pyridine-3-carbonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-[(3-chlorophenyl)sulfanyl]pyridine-3-carbonitrile
  • 6-[(3-fluorophenyl)sulfanyl]pyridine-3-carbonitrile
  • 6-[(3-methylphenyl)sulfanyl]pyridine-3-carbonitrile

Uniqueness

6-[(3-bromophenyl)sulfanyl]pyridine-3-carbonitrile is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various chemical reactions, making this compound a versatile intermediate in organic synthesis.

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